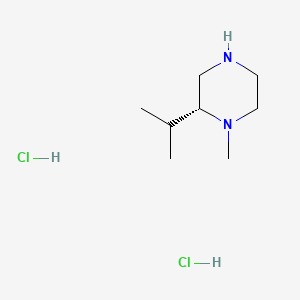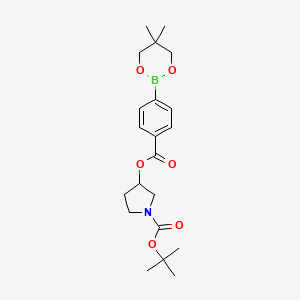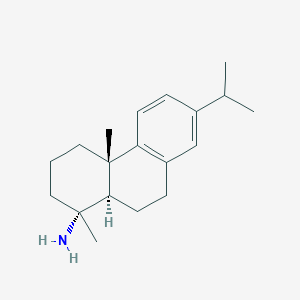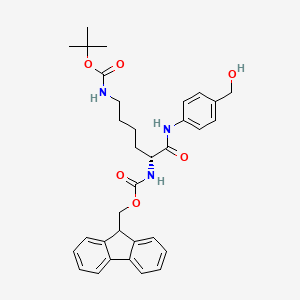
(9H-Fluoren-9-yl)methyl tert-butyl (6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexane-1,5-diyl)(R)-dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Fluoren-9-yl)methyl tert-butyl (6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexane-1,5-diyl)®-dicarbamate is a complex organic compound that features a fluorenyl group, a tert-butyl group, and a phenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl tert-butyl (6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexane-1,5-diyl)®-dicarbamate typically involves multi-step reactions. One common method involves the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline in dichloromethane and methanol under an inert atmosphere . This is followed by the addition of N-ethyl-N,N-diisopropylamine in dichloromethane and N,N-dimethyl-formamide at 20°C .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable synthesis of tertiary butyl esters . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
(9H-Fluoren-9-yl)methyl tert-butyl (6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexane-1,5-diyl)®-dicarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, N-ethyl-N,N-diisopropylamine, and pyridine . Reaction conditions often involve inert atmospheres and controlled temperatures ranging from 0°C to 20°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can result in modified phenylamino groups.
Wissenschaftliche Forschungsanwendungen
(9H-Fluoren-9-yl)methyl tert-butyl (6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexane-1,5-diyl)®-dicarbamate has several scientific research applications:
Chemistry: Used as a coupling agent in peptide synthesis due to its stability and reactivity.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of (9H-Fluoren-9-yl)methyl tert-butyl (6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexane-1,5-diyl)®-dicarbamate involves its interaction with specific molecular targets and pathways. The compound’s fluorenyl and phenylamino groups play a crucial role in its reactivity and binding properties. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (9H-Fluoren-9-yl)methyl ((S)-3-methyl-1-(((S)-1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxopropan-2-yl)amino)-1-oxobutan-2-yl)carbamate
- tert-Butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serinate
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
Uniqueness
What sets (9H-Fluoren-9-yl)methyl tert-butyl (6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexane-1,5-diyl)®-dicarbamate apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in peptide synthesis and other applications where stability and reactivity are crucial.
Eigenschaften
Molekularformel |
C33H39N3O6 |
|---|---|
Molekulargewicht |
573.7 g/mol |
IUPAC-Name |
tert-butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C33H39N3O6/c1-33(2,3)42-31(39)34-19-9-8-14-29(30(38)35-23-17-15-22(20-37)16-18-23)36-32(40)41-21-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h4-7,10-13,15-18,28-29,37H,8-9,14,19-21H2,1-3H3,(H,34,39)(H,35,38)(H,36,40)/t29-/m1/s1 |
InChI-Schlüssel |
QVMCOYLAKYXURU-GDLZYMKVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate](/img/structure/B14032889.png)
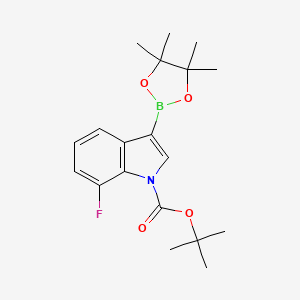
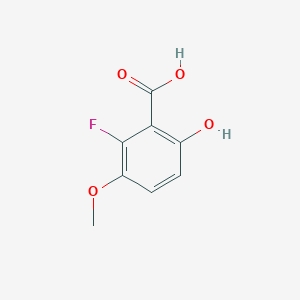
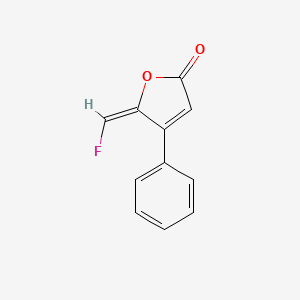
![3-Bromo-7-phenyldibenzo[b,d]furan](/img/structure/B14032901.png)
![(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14032903.png)
![2-[(2-Methoxyphenyl)methoxy]benzoic acid](/img/structure/B14032921.png)
![8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL](/img/structure/B14032928.png)
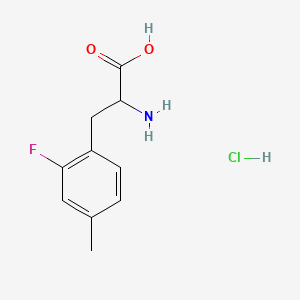
![4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one](/img/structure/B14032946.png)
